N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Indole-3-glyoxylamide Structure-activity relationship Peripheral benzodiazepine binding site

N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 865418-01-5) is a synthetic indole-3-glyoxylamide derivative belonging to the broader 3-oxoacetamideindolyl compound class, which has been disclosed in patents as possessing potent anticancer, cytotoxic, and anti-angiogenic activities. The compound incorporates an indole core substituted at the 3-position with an N,N-diethylglyoxylamide moiety and at the N-1 position with a morpholino-2-oxoethyl group (molecular formula C20H25N3O4, MW 371.437 g/mol).

Molecular Formula C20H25N3O4
Molecular Weight 371.437
CAS No. 865418-01-5
Cat. No. B2897956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS865418-01-5
Molecular FormulaC20H25N3O4
Molecular Weight371.437
Structural Identifiers
SMILESCCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
InChIInChI=1S/C20H25N3O4/c1-3-21(4-2)20(26)19(25)16-13-23(17-8-6-5-7-15(16)17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3
InChIKeyUZYPFRBFJCRWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 865418-01-5): Compound Class and Core Structural Features for Research Procurement


N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 865418-01-5) is a synthetic indole-3-glyoxylamide derivative belonging to the broader 3-oxoacetamideindolyl compound class, which has been disclosed in patents as possessing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. The compound incorporates an indole core substituted at the 3-position with an N,N-diethylglyoxylamide moiety and at the N-1 position with a morpholino-2-oxoethyl group (molecular formula C20H25N3O4, MW 371.437 g/mol) . This N-1 functionalization with a morpholino-acetamide extension represents a key structural differentiator from simpler indole-3-glyoxylamides and merits comparison against closely related analogs during scientific selection.

Why Indole-3-Glyoxylamide Analogs Cannot Be Interchanged with N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide


Within the indole-3-glyoxylamide scaffold, N-1 substitution is a critical determinant of biological profile. The morpholino-2-oxoethyl substituent at the indole N-1 position of this compound introduces distinct hydrogen-bonding capacity, altered lipophilicity, and potential for differential target engagement compared to unsubstituted (N–H) or simple N-alkyl (e.g., N-methyl) analogs [1]. Patent disclosures covering 3-oxoacetamideindolyl compounds demonstrate that variation at the indole N-1 position yields compounds with divergent anticancer potency and selectivity profiles, and that morpholino-containing derivatives represent a deliberate structural subclass with differentiated physicochemical and pharmacological properties [2]. Consequently, generic substitution by a simpler indole-3-glyoxylamide without the N-1 morpholino-oxoethyl group cannot be assumed to replicate the target compound's behavior in biological assays, making procurement decisions reliant on specific structural identity.

Quantitative Differentiation Evidence: N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide vs. Closest Analogs


N-1 Substitution Pattern as a Selectivity Differentiator: Morpholino-oxoethyl vs. Unsubstituted Indole-3-Glyoxylamides

The target compound bears a morpholino-2-oxoethyl substituent at the indole N-1 position, whereas closely related analog N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 61-09-6) carries only a hydrogen at this position. Published SAR studies on N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides demonstrate that N-1 substitution critically modulates binding affinity at the peripheral benzodiazepine binding site (PBBS), with IC50 values spanning a 79-fold range (7.86–618 nM) depending on the nature of the N-1 group [1]. While direct PBBS data for the target compound are not publicly available, the morpholino-oxoethyl group provides a distinct hydrogen-bond acceptor/donor profile and steric bulk that is absent in the N–H analog, supporting a structurally grounded expectation of differentiated target selectivity .

Indole-3-glyoxylamide Structure-activity relationship Peripheral benzodiazepine binding site

Structural Isomer Differentiation: N-1 Morpholino-oxoethyl vs. C-3 Morpholino-oxoacetyl Regioisomer (CAS 872843-63-5)

The target compound (CAS 865418-01-5) and its regioisomer N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide (CAS 872843-63-5) share an identical molecular formula (C20H25N3O4; MW 371.437) but differ in the attachment point of the morpholino-carbonyl moiety: N-1 ethyl-linked in the target versus C-3 carbonyl-linked in the isomer . This regioisomerism results in distinct connectivity and electronic distribution across the indole scaffold. In the indole-3-glyoxylamide patent literature, the position of substitution on the indole ring has been explicitly shown to govern anticancer potency, with certain N-1-substituted analogs exhibiting differentiated activity profiles compared to C-3-substituted counterparts across multiple cancer cell lines [1]. Procurement of the specific regioisomer is essential, as the biological readout will depend on which regioisomer is tested.

Regioisomer discrimination Indole functionalization Molecular recognition

Class-Level Anticancer and Anti-Angiogenic Activity: Indole-3-Glyoxylamide Patent Evidence

The 3-oxoacetamideindolyl compound class, to which the target compound belongs, has been established in granted US patents (US6903104B2, US7396838B2) to exhibit potent anticancer, cytotoxic, and anti-angiogenic activities across a broad panel of human cancer cell lines including leukemia, breast, prostate, colorectal, lung, and hepatic cancers [1]. While no cell-line-specific IC50 data are publicly available for CAS 865418-01-5 itself, the patent disclosures demonstrate that compounds within this structural class bearing heteroatom-containing N-1 substituents (including morpholino-containing groups) are claimed as active anticancer agents [2]. The target compound's morpholino-oxoethyl group aligns with the patent-specified structural features associated with anticancer activity, distinguishing it from non-class members or compounds lacking the requisite indole-3-glyoxylamide pharmacophore.

Anticancer Anti-angiogenesis Cytotoxicity

Physicochemical Differentiation: Predicted Solubility and Lipophilicity Shifts from N-1 Morpholino Functionalization

The introduction of the morpholino-2-oxoethyl group at the indole N-1 position in the target compound (C20H25N3O4, MW 371.437) adds significant polar surface area and hydrogen-bonding capacity relative to the simpler N–H analog N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide (C14H16N2O2, MW 244.29) . The morpholino ring contributes two hydrogen bond acceptor atoms (ether oxygen, amide carbonyl) and increases topological polar surface area (tPSA), which is generally associated with improved aqueous solubility and modulated membrane permeability compared to the unsubstituted analog . This physicochemical differentiation is directly relevant to assay compatibility (DMSO solubility, aqueous dilution tolerance) and may influence in-cell target engagement profiles.

Lipophilicity Aqueous solubility Drug-likeness

Recommended Application Scenarios for N,N-Diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide Based on Differentiation Evidence


Anticancer Phenotypic Screening and Lead Optimization in Indole-3-Glyoxylamide Programs

The compound's membership in the patented 3-oxoacetamideindolyl class with demonstrated anticancer and anti-angiogenic activities [1] supports its use as a screening candidate in oncology phenotypic assays. The N-1 morpholino-oxoethyl substituent provides a differentiated structural vector for SAR expansion that is distinct from the simple N–H or N-methyl analogs commonly employed as starting points. Researchers should incorporate the compound into cell viability panels (e.g., NCI-60 or focused oncology lines) with direct comparator testing against the unsubstituted analog (CAS 61-09-6) to quantify the N-1 substitution effect on potency and selectivity.

Regioisomer-Specific Target Engagement Studies

Given the existence of a closely related regioisomer (CAS 872843-63-5) sharing identical molecular weight and formula [1], this compound is particularly suited for studies where regioisomeric identity is a critical variable—such as competitive binding assays, X-ray co-crystallography, or SPR-based target engagement measurements. Procurement of CAS 865418-01-5 with certificate of analysis confirming regioisomeric purity by NMR and HPLC enables unambiguous assignment of biological activity to the N-1 morpholino-oxoethyl substitution pattern.

Physicochemical Profiling and Formulation Feasibility Assessment

The morpholino group's contribution to polar surface area and hydrogen-bonding capacity differentiates this compound from simpler indole-3-glyoxylamides [1]. The compound is suitable for systematic physicochemical profiling studies (kinetic solubility, logD7.4, PAMPA permeability, microsomal stability) aimed at establishing the developability advantages or liabilities conferred by the N-1 morpholino-oxoethyl group relative to comparator analogs. Such data are essential for go/no-go decisions in hit-to-lead progression.

Peripheral Benzodiazepine Binding Site (TSPO) Ligand Discovery

The indole-3-glyoxylamide scaffold has been extensively characterized as a privileged chemotype for PBBS/TSPO ligand development, with N-1 substitution serving as a key determinant of binding affinity [1]. The target compound's unique N-1 morpholino-oxoethyl group represents an unexplored substitution motif within this pharmacophore space, making it a rational candidate for TSPO radioligand development or PET tracer precursor programs where novel N-1 substitution patterns are sought to modulate binding kinetics and selectivity over the central benzodiazepine receptor (CBR).

Quote Request

Request a Quote for N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.